![molecular formula C10H15N3O4 B14786312 4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B14786312.png)
4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Methyl-2’-deoxycytidine is a modified nucleoside analog derived from 2’-deoxycytidine It features a methyl group attached to the 2’ position of the deoxyribose sugar
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Methyl-2’-deoxycytidine typically involves the methylation of 2’-deoxycytidine. One common method includes the use of methylating agents such as methyl iodide in the presence of a base like sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of 2’-Methyl-2’-deoxycytidine may involve large-scale methylation processes using automated synthesis equipment. The use of high-purity reagents and stringent reaction conditions ensures the consistent quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 2’-Methyl-2’-deoxycytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-formyl-2’-deoxycytidine and 5-carboxy-2’-deoxycytidine.
Reduction: Reduction reactions can convert it back to its parent nucleoside, 2’-deoxycytidine.
Substitution: It can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Sodium periodate is commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride are employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed:
Oxidation: 5-Formyl-2’-deoxycytidine, 5-Carboxy-2’-deoxycytidine.
Reduction: 2’-Deoxycytidine.
Substitution: Various substituted nucleosides depending on the nucleophile used.
Scientific Research Applications
2’-Methyl-2’-deoxycytidine has diverse applications in scientific research:
Epigenetics: It is used to study DNA methylation patterns and their effects on gene expression.
Cancer Research: The compound is investigated for its role in cancer cell proliferation and as a potential therapeutic agent.
Molecular Biology: It serves as a tool for understanding DNA replication and repair mechanisms.
Mechanism of Action
2’-Methyl-2’-deoxycytidine exerts its effects primarily through its incorporation into DNA. Once incorporated, it can interfere with DNA methylation processes, leading to changes in gene expression. The compound targets DNA methyltransferases, inhibiting their activity and resulting in hypomethylation of DNA . This can lead to the reactivation of silenced genes and modulation of cellular pathways involved in growth and differentiation .
Comparison with Similar Compounds
5-Methyl-2’-deoxycytidine: Another methylated nucleoside with similar applications in epigenetics.
5-Aza-2’-deoxycytidine: A cytosine analog used as a hypomethylating agent in cancer therapy.
2’-Deoxycytidine: The parent compound without the methyl group, used in various biochemical studies.
Uniqueness: 2’-Methyl-2’-deoxycytidine is unique due to its specific methylation at the 2’ position, which imparts distinct chemical and biological properties. This modification allows it to be used as a precise tool for studying methylation-related processes and developing targeted therapies .
Properties
Molecular Formula |
C10H15N3O4 |
|---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
4-amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O4/c1-5-8(15)6(4-14)17-9(5)13-3-2-7(11)12-10(13)16/h2-3,5-6,8-9,14-15H,4H2,1H3,(H2,11,12,16) |
InChI Key |
DYPDKNUWDNOWPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14786230.png)
![[(2s,3r,4s,5r)-2-Acetoxy-4-benzyloxy-5-(benzyloxymethyl)-5-vinyl-tetrahydrofuran-3-yl]acetate](/img/structure/B14786243.png)
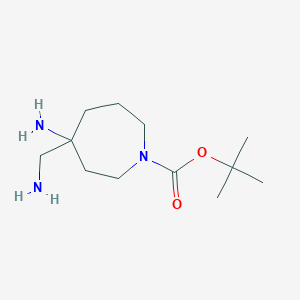
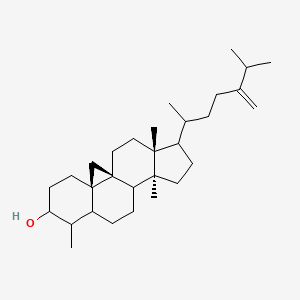
![Acetamide, N-[2-[(3-methoxyphenyl)methylamino]ethyl]-](/img/structure/B14786261.png)
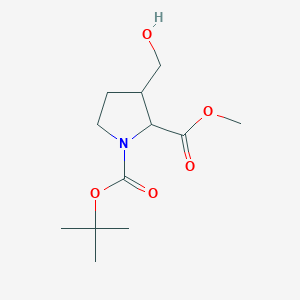
![(10R,13R)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B14786266.png)
![(10R,13S)-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14786274.png)

![N-[3-amino-4-[[1-[[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-oxobutyl]-6-methylheptanamide;N-[3-amino-4-[[1-[[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-oxobutyl]-6-methyloctanamide](/img/structure/B14786290.png)
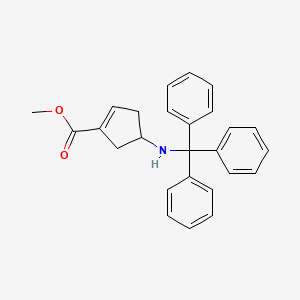

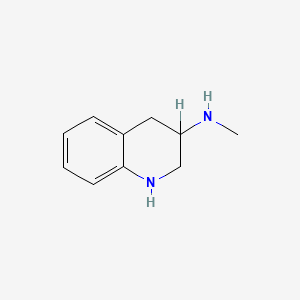
![5-[4-(Trifluoromethyl)phenyl]penta-2,4-dienoic acid](/img/structure/B14786330.png)
